N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide
Description
This compound is a sulfonamide-containing acetamide derivative featuring a 3,4-dimethylisoxazole moiety linked to a phenyl ring via a sulfamoyl bridge. The structure includes a 4-propylphenoxy group attached to the acetamide backbone, which may influence its physicochemical and biological properties.
Properties
IUPAC Name |
N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-(4-propylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-4-5-17-6-10-19(11-7-17)29-14-21(26)23-18-8-12-20(13-9-18)31(27,28)25-22-15(2)16(3)24-30-22/h6-13,25H,4-5,14H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJVJPMMYFKEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=NO3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach includes the following steps:
Preparation of 3,4-dimethyl-1,2-oxazole: This can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Formation of the sulfamoylphenyl intermediate:
Coupling with 4-propylphenoxyacetic acid: The final step involves coupling the sulfamoylphenyl intermediate with 4-propylphenoxyacetic acid under suitable conditions, such as the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group or other reducible moieties within the molecule.
Substitution: The phenyl and oxazole rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.
Scientific Research Applications
N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition or protein binding.
Medicine: Its potential biological activity could be explored for developing new therapeutic agents, particularly in areas like antimicrobial or anticancer research.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfamoyl and oxazole groups could play a crucial role in binding to these targets, while the propylphenoxyacetamide moiety may enhance its overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
*Molecular weight calculated based on formula C₂₄H₂₇N₃O₅S.
Key Observations
Structural Variations: The target compound and Analog 1 share the 3,4-dimethylisoxazole-sulfamoylphenyl core but differ in the acetamide substituent (4-propylphenoxy vs. 4-methylbiphenyl). The biphenyl group in Analog 1 may enhance π-π stacking but reduce solubility compared to the linear propylphenoxy chain . Analog 2 replaces the acetamide-phenoxy group with a benzamide-dimethylphenylamino moiety, which improves urease inhibition (IC₅₀: 12.3 µM) due to enhanced hydrogen bonding .
Physicochemical Properties: The target compound’s 4-propylphenoxy group likely enhances lipophilicity (logP ~4.2 estimated) compared to Analog 4’s methoxyphenyl-isoxazole (logP ~3.1). This difference may influence membrane permeability and target binding . Melting points vary significantly: Analog 2’s high melting point (241–248°C) suggests strong crystalline packing, whereas the target compound’s data are unreported, necessitating experimental validation .
This suggests the target compound’s acetamide-phenoxy group may need optimization for similar efficacy .
Research Implications
- Target Compound Optimization: Structural modifications, such as introducing electron-withdrawing groups on the phenoxy ring or varying alkyl chain lengths (e.g., propyl to butyl), could enhance binding affinity or solubility.
- Docking Studies : AutoDock Vina could predict interactions between the target compound and urease, leveraging its sulfonamide and isoxazole motifs for active-site recognition.
- Synthetic Feasibility: Analog 1 and the target compound share synthetic pathways (e.g., sulfonylation and nucleophilic substitution), but the propylphenoxy group may require specialized coupling reagents .
Biological Activity
The compound N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-propylphenoxy)acetamide is of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be described by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 416.4 g/mol |
| Molecular Formula | C18H16N4O6S |
| CAS Number | 292052-08-5 |
| LogP | 2.7723 |
| Polar Surface Area | 86.644 Ų |
The compound features a sulfamoyl group attached to a phenyl ring and a propylphenoxy acetamide moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds with sulfamoyl groups often exhibit antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains. For instance, a related oxazolidinone derivative demonstrated effective inhibition against Gram-positive bacteria, suggesting that the oxazole moiety may enhance antibacterial activity .
Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays revealed that the compound could induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway .
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress, which is often elevated in cancerous tissues.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of sulfamoyl derivatives demonstrated that compounds similar to this compound exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those for standard antibiotics, indicating a potential alternative for antibiotic-resistant strains .
Case Study 2: Cancer Cell Line Testing
In a recent investigation using human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls, supporting the hypothesis that this compound may be a candidate for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
